3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Boronic Ester Group: This can be achieved through the reaction of an appropriate aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Amidation Reaction: The boronic ester intermediate is then reacted with 3-methylpyridine-2-carboxylic acid chloride to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or borane can be used as reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use as a probe for studying biological systems due to its boronic ester group, which can interact with diols.
Medicine: Investigated for its potential as a drug candidate or as a building block for drug development.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide depends on its application:
In Organic Synthesis: Acts as a coupling partner in Suzuki-Miyaura reactions, where the boronic ester group forms a bond with an aryl halide.
In Biological Systems: The boronic ester group can form reversible covalent bonds with diols, making it useful for targeting specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester compound with applications in organic synthesis and medicinal chemistry.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various coupling reactions.
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester used in the synthesis of biaryl compounds.
Uniqueness
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is unique due to its combination of a boronic ester group and a carboxamide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H23BN2O3 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-8-7-11-21-16(13)17(23)22-15-10-6-9-14(12-15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) |
InChI Key |
WAYKZGFVWJOLAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=N3)C |
Origin of Product |
United States |
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